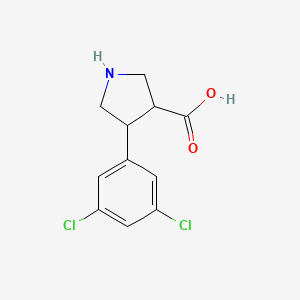
(2R)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. It features a nitro group, a chloro substituent, and an amino alcohol moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol typically involves the reduction of 1-(5-chloro-2-nitrophenyl)ethanone. One common method includes the use of platinum oxide (PtO₂) and charcoal in ethanol under hydrogen atmosphere . The reaction is carried out at room temperature for several hours, followed by filtration and concentration under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Catalytic Hydrogenation: Platinum oxide (PtO₂), hydrogen gas.
Reducing Agents: Iron, hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes from the amino alcohol moiety.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-nitroaniline: Shares the nitro and chloro substituents but lacks the amino alcohol moiety.
1-(2-nitrophenyl)ethan-1-one: Contains a nitro group and a ketone but lacks the chloro and amino groups.
Uniqueness
®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its chiral nature also adds to its significance in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C8H9ClN2O3 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-1-2-8(11(13)14)6(3-5)7(10)4-12/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChI-Schlüssel |
ZUBSSHDNHDPASN-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)[C@H](CO)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




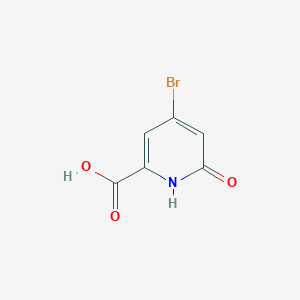
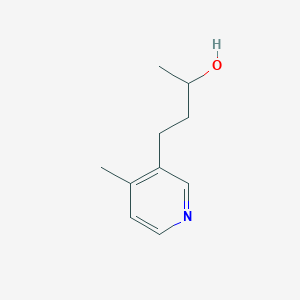

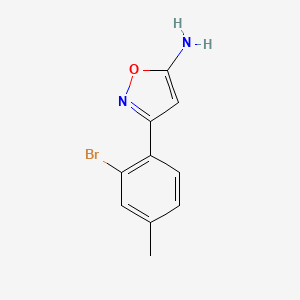
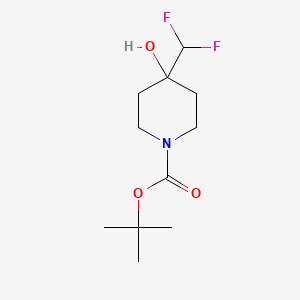

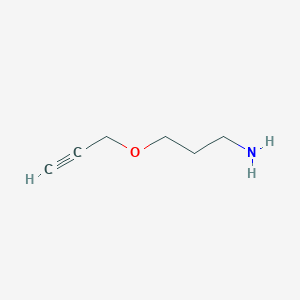
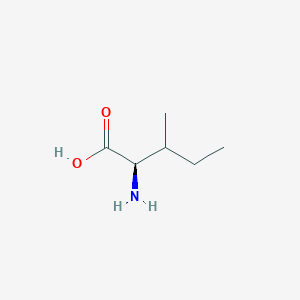
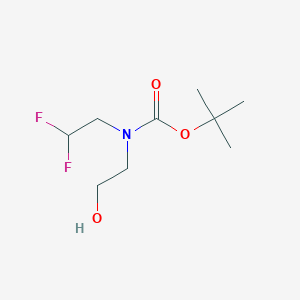
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
